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Abstract

RP-1664 is a novel, orally bioavailable, and highly selective small-molecule inhibitor of Polo-like
Kinase 4 (PLK4).[1][2][3] It represents a first-in-class therapeutic agent developed by Repare
Therapeutics that has demonstrated potent anti-tumor activity in preclinical models. This
document provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, and preclinical data associated with RP-1664. Detailed
summaries of key experimental methodologies and visualizations of the relevant biological
pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

RP-1664 was developed through structure-based optimization of the known PLK4 inhibitor,
Centrinone B, to improve metabolic stability and oral bioavailability.[2]
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Property Value Source

5-cyclopropyl-N2-(2,6-difluoro-

4-(methylsulfonyl)phenyl)-N2-

methyl-6-(1-methyl-1H- o
IUPAC Name o MedKoo Biosciences

imidazol-4-yl)-N4-(5-methyl-

1H-pyrazol-3-yl)pyrimidine-2,4-

diamine
CAS Number 2980682-00-4 MedKoo Biosciences
Chemical Formula C23H24F2N802S MedKoo Biosciences
Molecular Weight 514.56 g/mol MedKoo Biosciences
Oral Bioavailability Orally bioavailable [3]

Mechanism of Action

RP-1664 selectively inhibits the serine/threonine kinase PLK4, a master regulator of centriole
duplication during the cell cycle.[3] The therapeutic strategy for RP-1664 is rooted in the
concept of synthetic lethality, specifically targeting tumors with high expression or amplification
of the TRIM37 gene.[4]

The PLK4/TRIM37 Synthetic Lethal Interaction:

Tripartite motif-containing protein 37 (TRIM37) is an E3 ubiquitin ligase that, when
overexpressed in cancer cells, leads to the degradation of pericentriolar material. This makes
the cancer cells highly dependent on PLK4 for centriole duplication and subsequent successful
mitosis.[5] By inhibiting PLK4, RP-1664 disrupts centriole biogenesis, leading to mitotic
catastrophe and apoptosis specifically in these TRIM37-high cancer cells.[6][7][8]

Interestingly, the anti-tumor effect of RP-1664 is bimodal. While high concentrations of the
inhibitor lead to centriole loss, lower concentrations can induce centriole amplification.[9] Both
of these outcomes result in mitotic errors and contribute to the hypersensitivity of cancer cells
to the drug.[10]
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Caption: The synthetic lethal interaction between high TRIM37 expression and PLK4 inhibition
by RP-1664.

Preclinical Activity
In Vitro Studies

RP-1664 has demonstrated potent and selective inhibition of PLK4 and significant anti-
proliferative activity in various cancer cell lines, particularly those with high TRIM37 expression.
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Assay Cell Line Result Source

PLK4 Inhibition - IC50=1nM BioWorld
] ) ) CHP-134 )

Anti-proliferation IC50 =19 nM BioWorld

(Neuroblastoma)

] ) ) MCF-7 (Breast )
Anti-proliferation IC50 =47 nM BioWorld
Cancer)

In Vivo Studies

Oral administration of RP-1664 has shown robust, dose-dependent anti-tumor activity in
multiple xenograft models of TRIM37-high cancers, including breast cancer, non-small cell lung
cancer, and neuroblastoma.[4]

Animal Model Tumor Type Dosing Outcome Source

CAL-14 (Triple-

Mouse Xenograft  Negative Breast 21 mg/kg, p.o. Tumor inhibition BioWorld
Cancer)
CHP-134 600 ppm in chow o ]
Mouse Xenograft Tumor inhibition BioWorld

(Neuroblastoma) (3 days on/4 off)

113% Tumor
CTG-3121 o )
Mouse Xenograft 12.5 mg/kg, p.o. Growth Inhibition ~ BioWorld
(NSCLC) (TG

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical
evaluation of RP-1664, based on publicly available information.

Cell Culture and Proliferation Assays

e Cell Lines: A variety of human cancer cell lines, including those with known TRIM37
amplification (e.g., MCF-7, CHP-134) and without, are used.
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e Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI)
supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a 5% CO2
incubator.

» Proliferation Assays: Cell viability is assessed using standard methods, such as the CellTiter-
Glo® Luminescent Cell Viability Assay, after a defined period of exposure to a concentration
range of RP-1664. IC50 values are calculated from the dose-response curves.

Western Blotting

o Objective: To confirm the on-target effect of RP-1664 by assessing the stabilization of PLK4
protein levels.

o Methodology:
o Cells are treated with varying concentrations of RP-1664 for a specified time.

o Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Protein concentration is determined, and equal amounts of protein are separated by SDS-
PAGE.

o Proteins are transferred to a PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies against PLK4 and a
loading control (e.g., B-actin).

o After washing, the membrane is incubated with a secondary antibody.

o Protein bands are visualized using an appropriate detection system.

CRISPRI/Cas9-Mediated Gene Knockout

¢ Objective: To validate the synthetic lethal interaction between PLK4 and TRIM37.

o Methodology:
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[e]

SgRNAs targeting the TRIM37 gene are designed.

(¢]

Cells are transfected with Cas9-sgRNA ribonucleoprotein complexes.

[¢]

Single-cell clones are isolated and expanded.

[¢]

Gene knockout is confirmed by sequencing and/or Western blotting.

[e]

The sensitivity of knockout and wild-type cells to RP-1664 is then compared.
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Caption: Workflow for CRISPR/Cas9-mediated validation of the PLK4-TRIM37 synthetic
lethality.
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In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of RP-1664 in a living organism.
o Methodology:

o Human cancer cells (e.g., TRIM37-high cell lines) are implanted subcutaneously into
immunocompromised mice.

o Once tumors reach a palpable size, mice are randomized into vehicle control and
treatment groups.

o RP-1664 is administered orally at various doses and schedules.
o Tumor volume and body weight are measured regularly.

o At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis
(e.g., IHC for PLK4).

Clinical Development

RP-1664 is currently being evaluated in a Phase 1 clinical trial (NCT06232408) for the
treatment of advanced solid tumors.[11] The study is designed to assess the safety, tolerability,
pharmacokinetics, and preliminary anti-tumor activity of RP-1664 in patients with TRIM37-high
solid tumors.

Conclusion

RP-1664 is a promising, first-in-class, oral PLK4 inhibitor with a clear mechanism of action
rooted in the synthetic lethal relationship with TRIM37 amplification. Its potent preclinical anti-
tumor activity in TRIM37-high cancer models supports its ongoing clinical development as a
novel precision oncology therapeutic. The data and methodologies presented in this guide
provide a solid foundation for researchers and clinicians interested in the further investigation
and potential application of RP-1664.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40378279/
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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